molecular formula C12H16N2 B2360352 1-(1H-indol-3-yl)-N-methylpropan-2-amine CAS No. 299-24-1

1-(1H-indol-3-yl)-N-methylpropan-2-amine

Cat. No.: B2360352
CAS No.: 299-24-1
M. Wt: 188.274
InChI Key: HUWIYJREHSBOEO-UHFFFAOYSA-N
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Description

N,alpha-Dimethyltryptamine: is a tryptamine derivative that has gained attention due to its unique chemical structure and potential applications in various fields. It is a compound that belongs to the class of substituted tryptamines, which are known for their psychoactive properties. This compound is structurally related to other well-known tryptamines such as serotonin and melatonin.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,alpha-Dimethyltryptamine typically involves the methylation of tryptamine. One common method is the reaction of tryptamine with formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of N,alpha-Dimethyltryptamine through a reductive amination process .

Industrial Production Methods: Industrial production of N,alpha-Dimethyltryptamine is less common due to its limited commercial applications. the synthesis can be scaled up using similar methods as in laboratory settings, with adjustments to reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,alpha-Dimethyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxaldehyde, while reduction can yield various reduced tryptamine derivatives .

Scientific Research Applications

Chemistry: N,alpha-Dimethyltryptamine is used in chemical research to study the properties and reactions of substituted tryptamines. It serves as a model compound for understanding the behavior of similar structures under different conditions .

Biology: In biological research, N,alpha-Dimethyltryptamine is investigated for its potential effects on neurotransmitter systems. It is studied for its interactions with serotonin receptors and its role in modulating brain function .

Medicine: While not widely used in clinical settings, N,alpha-Dimethyltryptamine has been explored for its potential therapeutic effects. Research has focused on its possible use in treating conditions such as depression and anxiety, given its psychoactive properties .

Industry: The industrial applications of N,alpha-Dimethyltryptamine are limited, but it is sometimes used in the synthesis of other complex organic compounds. Its unique structure makes it a valuable intermediate in certain chemical processes .

Comparison with Similar Compounds

    Serotonin: A naturally occurring neurotransmitter with a similar indole structure.

    Melatonin: A hormone involved in regulating sleep-wake cycles, also structurally related.

    Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.

    5-Methoxy-N,N-Dimethyltryptamine: Another psychoactive tryptamine with similar effects.

Uniqueness: N,alpha-Dimethyltryptamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike serotonin and melatonin, it has pronounced psychoactive effects, making it a compound of interest in both scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-(1H-indol-3-yl)-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWIYJREHSBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-24-1
Record name alpha,N-Dimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,N-DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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